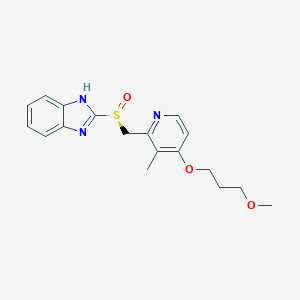

(S)-Rabeprazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREYEVIYCVEVJK-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CN=C1C[S@](=O)C2=NC3=CC=CC=C3N2)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445562 | |

| Record name | 2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177795-59-4 | |

| Record name | Rabeprazole, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177795594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RABEPRAZOLE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9Z21M00M9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (S)-Rabeprazole on the Gastric H+/K+ ATPase

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular mechanism by which (S)-rabeprazole, the active enantiomer of rabeprazole, inhibits the gastric hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase). As a leading proton pump inhibitor (PPI), understanding its precise mode of action is critical for ongoing research and the development of novel acid-suppressive therapies.

Introduction: The Gastric Proton Pump as a Therapeutic Target

Proton pump inhibitors (PPIs) are a class of drugs that effectively suppress gastric acid secretion by directly targeting the H+/K+ ATPase.[3] this compound, also known as dexrabeprazole, is a second-generation PPI that demonstrates a rapid onset of action and potent, sustained acid suppression.[4][5]

The Journey of a Prodrug: Activation of this compound

This compound is administered as an inactive prodrug. Its journey to becoming an active inhibitor involves a series of pH-dependent transformations, ensuring its targeted action at the site of acid secretion.

Accumulation in the Acidic Milieu

As a weak base, this compound readily crosses cell membranes and accumulates in the acidic environment of the parietal cell's secretory canaliculi.[6] This acidic compartment, with a pH that can drop below 1, facilitates the protonation of the pyridine and benzimidazole rings of the rabeprazole molecule.[7]

Acid-Catalyzed Conversion to a Reactive Sulfenamide

The acidic conditions of the secretory canaliculi catalyze a multi-step chemical rearrangement of the protonated this compound. This transformation converts the inactive prodrug into a highly reactive tetracyclic sulfenamide cation.[7] This activated form is the key to its inhibitory action on the proton pump.

Figure 1: Activation pathway of this compound in the acidic canaliculus of the parietal cell.

Covalent and Irreversible Inhibition of the H+/K+ ATPase

The activated sulfenamide form of this compound acts as a potent and irreversible inhibitor of the H+/K+ ATPase by forming a covalent disulfide bond with specific cysteine residues on the enzyme's α-subunit.[8]

The E1-E2 Conformational Cycle and Inhibitor Binding

The H+/K+ ATPase functions through a cycle of conformational changes, primarily between the E1 (ion-binding sites facing the cytoplasm) and E2 (ion-binding sites facing the lumen) states.[2] The binding of this compound is conformation-dependent, preferentially targeting the luminal-facing E2 conformation of the enzyme.

Specific Cysteine Residues as Binding Sites

The reactive sulfenamide of this compound forms disulfide bonds with the sulfhydryl groups of specific cysteine residues located on the exoplasmic (luminal) surface of the H+/K+ ATPase α-subunit. While research on the precise binding sites of various PPIs is ongoing, studies on rabeprazole indicate that its inhibition is correlated with binding to cysteine 813, located in the loop between transmembrane segments 5 and 6.[9] Further binding to cysteines 321 and 892 may also occur after initial inhibition.[9] The formation of these covalent bonds locks the enzyme in an inactive state, preventing it from cycling back to the E1 conformation and thus halting the transport of protons.[2][3]

Figure 2: Inhibition of the H+/K+ ATPase E1-E2 cycle by activated this compound.

Duration of Action: Beyond Plasma Half-Life

The plasma half-life of rabeprazole is relatively short, typically around one to two hours.[3] However, its acid-suppressive effect is long-lasting due to the irreversible nature of the covalent bond formed with the H+/K+ ATPase.[3]

Enzyme Regeneration: The Key to Restoring Acid Secretion

The restoration of gastric acid secretion is not dependent on the clearance of the drug from the plasma, but rather on the synthesis of new H+/K+ ATPase molecules.[2] The half-life of the proton pump protein in rats is approximately 54 hours, meaning it takes over two days for half of the inhibited enzymes to be replaced by newly synthesized ones.[2] This slow turnover rate is the primary determinant of the prolonged duration of action of this compound and other PPIs.

Biosynthesis and Trafficking of New Proton Pumps

New H+/K+ ATPase α and β subunits are synthesized in the endoplasmic reticulum and assembled into heterodimers. These new pumps are then trafficked through the Golgi apparatus and stored in a system of tubulovesicles within the resting parietal cell.[10] Upon stimulation of the parietal cell, these tubulovesicles fuse with the apical membrane of the secretory canaliculus, delivering new, functional proton pumps to the site of acid secretion.[10][11]

This compound vs. Racemic Rabeprazole: A Note on Enantioselectivity

Rabeprazole is a chiral molecule and is commercially available as a racemic mixture of its two enantiomers, this compound (dexrabeprazole) and (R)-rabeprazole. Clinical studies have shown that dexrabeprazole 10 mg is more effective than rabeprazole 20 mg in the treatment of GERD, suggesting that the (S)-enantiomer is the more pharmacologically active form.[4][12][13] This enhanced efficacy may be attributed to differences in their pharmacokinetic profiles, although the fundamental mechanism of covalent inhibition of the H+/K+ ATPase is believed to be the same for both enantiomers.[5]

Experimental Protocols for Studying this compound's Mechanism of Action

The elucidation of this compound's mechanism of action has been made possible through a variety of in vitro and in vivo experimental techniques.

Preparation of H+/K+ ATPase-Rich Gastric Vesicles

A crucial first step for in vitro studies is the isolation of membrane vesicles enriched with the H+/K+ ATPase.

Protocol for Isolation of H+/K+ ATPase-Rich Vesicles from Hog Stomach:

-

Tissue Procurement: Obtain fresh hog stomachs from a local abattoir and transport them on ice.

-

Mucosal Scraping: Open the stomach and wash the mucosal surface with cold saline. Scrape the fundic mucosa using a glass slide.

-

Homogenization: Homogenize the mucosal scrapings in a buffered sucrose solution (e.g., 250 mM sucrose, 5 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Differential Centrifugation: Subject the homogenate to a series of centrifugation steps to remove cellular debris, nuclei, and mitochondria, resulting in a microsomal pellet.

-

Density Gradient Centrifugation: Resuspend the microsomal pellet and layer it onto a discontinuous sucrose or Ficoll density gradient. Centrifuge at high speed to separate the membranes based on their density.

-

Vesicle Collection: Collect the fraction enriched in H+/K+ ATPase, typically found at the interface of two sucrose layers.

-

Washing and Storage: Wash the collected vesicles in a suitable buffer and store them at -80°C for future use.

H+/K+ ATPase Activity Assay

The inhibitory effect of this compound on the enzymatic activity of the H+/K+ ATPase can be quantified by measuring the rate of ATP hydrolysis.

Protocol for In Vitro H+/K+ ATPase Activity Assay:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, and KCl.

-

Pre-incubation with this compound: Pre-incubate the H+/K+ ATPase-rich vesicles with varying concentrations of this compound at 37°C in an acidic buffer (e.g., pH 6.1) to facilitate drug activation.[14]

-

Initiation of Reaction: Initiate the ATPase reaction by adding ATP to the mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).[14]

-

Termination of Reaction: Stop the reaction by adding an ice-cold solution of trichloroacetic acid or sodium dodecyl sulfate.[14]

-

Quantification of Inorganic Phosphate: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the malachite green assay.[14]

-

Data Analysis: Calculate the specific activity of the H+/K+ ATPase (μmol Pi/mg protein/hour) and determine the IC50 value for this compound.

Covalent Binding Assay

To confirm the covalent nature of the inhibition, radiolabeled this compound can be used to quantify its binding to the H+/K+ ATPase.

Protocol for Covalent Binding Assay:

-

Radiolabeling: Synthesize or obtain radiolabeled (e.g., 14C or 3H) this compound.

-

Incubation: Incubate the H+/K+ ATPase-rich vesicles with the radiolabeled this compound under conditions that promote activation and binding.

-

Separation of Unbound Inhibitor: Separate the vesicles from the unbound inhibitor by centrifugation or gel filtration.

-

Quantification of Bound Inhibitor: Measure the amount of radioactivity associated with the vesicle pellet using liquid scintillation counting.

-

Stoichiometry Determination: Determine the stoichiometry of binding (moles of inhibitor per mole of enzyme) by quantifying the amount of H+/K+ ATPase protein in the sample (e.g., by Western blot or protein assay).[2]

Quantitative Data on Inhibitory Potency

The inhibitory potency of PPIs is typically expressed as the half-maximal inhibitory concentration (IC50). For rabeprazole, the reported IC50 for the inhibition of H+/K+ ATPase in microsomal preparations is approximately 72 nM.[14] It is important to note that IC50 values can vary depending on the experimental conditions, such as the pH of the assay and the source of the enzyme.

Table 1: Comparison of pKa Values for Different Proton Pump Inhibitors

| Proton Pump Inhibitor | pKa1 (Pyridine) |

| Rabeprazole | 4.53 |

| Omeprazole | 4.06 |

| Lansoprazole | 3.83 |

| Pantoprazole | 3.83 |

Data sourced from Shin JM, et al. (2004).[2]

Conclusion

This compound exerts its potent acid-suppressive effects through a sophisticated, multi-step mechanism of action. As a prodrug, its targeted activation in the acidic milieu of the parietal cell secretory canaliculi ensures its localized action on the gastric H+/K+ ATPase. The subsequent covalent and irreversible binding to specific cysteine residues on the enzyme leads to a prolonged inhibition of gastric acid secretion that is dictated by the rate of new proton pump synthesis. A thorough understanding of this intricate mechanism is paramount for the rational design of next-generation acid-suppressive therapies with improved efficacy and safety profiles.

References

-

Shin JM, Sachs G. The Gastric H,K-ATPase: Structure, Function, and Inhibition. Pflügers Archiv - European Journal of Physiology. 2008;457(1):3-12. [Link]

-

Sachs G, Shin JM, Howden CW. The Clinical Pharmacology of Proton Pump Inhibitors. Nature Clinical Practice Gastroenterology & Hepatology. 2006;3(8):453-461. [Link]

-

Pai VG, Pai N. Randomized, double-blind, comparative study of dexrabeprazole 10 mg versus rabeprazole 20 mg in the treatment of gastroesophageal reflux disease. World Journal of Gastroenterology. 2007;13(30):4130-4134. [Link]

-

Besancon M, Simon A, Sachs G, et al. Sites of reaction of the gastric H,K-ATPase with extracytoplasmic thiol reagents. Journal of Biological Chemistry. 1997;272(36):22438-22446. [Link]

-

Shin JM, Sachs G. Differences in binding properties of two proton pump inhibitors on the gastric H+,K+-ATPase in vivo. Biochemical Pharmacology. 2004;68(11):2117-2127. [Link]

-

Shin JM, Cho YM, Sachs G. Chemistry of covalent inhibition of the gastric (H+, K+)-ATPase by proton pump inhibitors. Journal of the American Chemical Society. 2004;126(25):7800-7811. [Link]

-

Abe K, Tani K, Nishizawa T, Fujiyoshi Y. Conformational rearrangement of gastric H+,K+-ATPase induced by an acid suppressant. Nature Communications. 2011;2:155. [Link]

-

Sachs G, Shin JM, Vagin O, Lambrecht N, Yakubov I, Munson K. The Gastric H,K ATPase as a Drug Target: Past, Present, and Future. Journal of Clinical Gastroenterology. 2007;41(Suppl 2):S226-S242. [Link]

-

Garnock-Jones KP, Keating GM. Dexrabeprazole. Drugs. 2009;69(16):2267-2276. [Link]

-

Bhandare B, Jain S, Kanakia R. A Comparative Study of the Efficacy and Safety of Dexrabeprazole 10 mg versus Rabeprazole 20 mg in the Treatment of GERD in A Tertiary Care Hospital. International Journal of Pharmaceutical Sciences Review and Research. 2014;24(1):1-5. [Link]

-

Forte JG, Yao X. The membrane-recruitment-and-recycling hypothesis of gastric HCl secretion. Trends in Cell Biology. 1996;6(10):45-48. [Link]

-

Pai VG, Pai N. Randomized, double-blind, comparative study of dexrabeprazole 10 mg versus rabeprazole 20 mg in the treatment of gastroesophageal reflux disease. World Journal of Gastroenterology. 2007;13(30):4130-4134. [Link]

-

Miura M, Kagaya H, Tada H, et al. Enantioselective disposition of rabeprazole in relation to CYP2C19 genotypes. British Journal of Clinical Pharmacology. 2006;61(1):68-75. [Link]

-

Abe K, Irie K, Tani K, et al. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs. In: Membrane Proteins. Humana Press, New York, NY; 2016:29-36. [Link]

-

Hydrogen potassium ATPase - Wikipedia. [Link]

-

Besancon M, Simon A, Sachs G, et al. Sites of reaction of the gastric H,K-ATPase with extracytoplasmic thiol reagents. Journal of Biological Chemistry. 1997;272(36):22438-22446. [Link]

-

Codina J, Vanoye CG, Welling PA. The renal H+-K+-ATPases: physiology, regulation, and structure. American Journal of Physiology-Renal Physiology. 2007;293(1):F1-F23. [Link]

-

Pai VG, Pai N. Randomized, double-blind, comparative study of dexrabeprazole 10 mg versus rabeprazole 20 mg in the treatment of gastroesophageal reflux disease. World Journal of Gastroenterology. 2007;13(30):4130-4134. [Link]

-

Yao X, Forte JG. Apical recycling of the gastric parietal cell H,K-ATPase. American Journal of Physiology-Cell Physiology. 2003;285(3):C495-C508. [Link]

-

Bhandare B, Jain S, Kanakia R. A comparative study of the efficacy and safety of Dexrabeprazole 10 mg versus rabeprazole 20 mg in the treatment of GERD in a tertiary care hospital. International Journal of Pharmaceutical Sciences Review and Research. 2014;24(1):1-5. [Link]

Sources

- 1. Randomized, double-blind, comparative study of dexrabeprazole 10 mg versus rabeprazole 20 mg in the treatment of gastroesophageal reflux disease. | Semantic Scholar [semanticscholar.org]

- 2. Differences in binding properties of two proton pump inhibitors on the gastric H+,K+-ATPase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Randomized, double-blind, comparative study of dexrabeprazole 10 mg versus rabeprazole 20 mg in the treatment of gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Sites of reaction of the gastric H,K-ATPase with extracytoplasmic thiol reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The renal H+-K+-ATPases: physiology, regulation, and structure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Apical recycling of the gastric parietal cell H,K-ATPase. | Semantic Scholar [semanticscholar.org]

- 12. Randomized, double-blind, comparative study of dexrabeprazole 10 mg versus rabeprazole 20 mg in the treatment of gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoselective Synthesis of (S)-Rabeprazole for Pharmaceutical Research and Development

Introduction: The Significance of Chirality in Proton Pump Inhibitors

Rabeprazole, a widely prescribed proton pump inhibitor (PPI), is a cornerstone in the management of acid-related gastrointestinal disorders. Chemically, it belongs to the benzimidazole class of compounds and functions by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1] A critical feature of the rabeprazole molecule is the presence of a stereogenic center at the sulfur atom of the sulfoxide group, leading to the existence of two enantiomers: (S)-Rabeprazole and (R)-Rabeprazole. While rabeprazole has historically been marketed as a racemic mixture, the pharmaceutical industry has increasingly recognized the therapeutic advantages of single-enantiomer drugs.[2][3] The stereoselective synthesis of the (S)-enantiomer, in particular, is of significant interest due to potential improvements in pharmacokinetic and pharmacodynamic profiles, leading to enhanced efficacy and a better therapeutic window.

This in-depth technical guide provides a comprehensive overview of the principal stereoselective synthetic routes to this compound. It is intended for researchers, scientists, and drug development professionals, offering not just procedural outlines but also insights into the mechanistic rationale behind the chosen synthetic strategies. The methodologies discussed herein are grounded in established, peer-reviewed research, ensuring scientific integrity and reproducibility.

Core Synthetic Strategy: Asymmetric Oxidation of a Prochiral Precursor

The most prevalent and logical approach to stereoselective this compound synthesis is the asymmetric oxidation of the prochiral rabeprazole sulfide (also known as rabeprazole thioether). This strategy introduces the chiral sulfoxide moiety in a controlled manner, yielding the desired enantiomer with high purity. The success of this approach hinges on the selection of a suitable chiral catalyst or biocatalyst that can effectively differentiate between the two enantiotopic faces of the sulfur atom.

I. Metal-Catalyzed Asymmetric Sulfoxidation: A Powerful and Versatile Approach

Transition metal complexes bearing chiral ligands have proven to be highly effective catalysts for the enantioselective oxidation of sulfides. These methods offer good to excellent enantioselectivity and are amenable to scale-up, making them attractive for industrial applications.

A. Iron-Catalyzed Enantioselective Sulfoxidation

A robust and scalable method for the synthesis of this compound involves the use of an iron catalyst in conjunction with a chiral Schiff base ligand.[4] This approach is particularly noteworthy for its use of an inexpensive and environmentally benign metal.

Causality of Experimental Choices:

-

Iron Catalyst: Iron salts, such as FeCl₃, are readily available and exhibit low toxicity compared to other transition metals. The catalytic cycle involves the formation of a high-valent iron-oxo species that acts as the active oxidant.

-

Chiral Schiff Base Ligand: The chirality of the final product is dictated by the chiral environment created by the ligand coordinated to the iron center. The specific steric and electronic properties of the Schiff base ligand are crucial for achieving high enantioselectivity.

-

Carboxylate Additive: The presence of a carboxylate salt is often critical for the success of this reaction. It is believed to coordinate to the active iron species and may also act as a hydrogen-bond acceptor, facilitating the interaction with the benzimidazole NH of the substrate, thereby enhancing stereochemical control.[4]

-

Oxidant: Hydrogen peroxide is a green and atom-economical oxidant, making the process more sustainable.

Experimental Protocol: Iron-Catalyzed Synthesis of this compound

The following protocol is adapted from established literature and provides a detailed procedure for the synthesis of this compound.[4]

| Step | Procedure |

| 1. | To a solution of rabeprazole sulfide (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate) is added the chiral Schiff base ligand (0.09 eq) and a carboxylate additive (e.g., a benzoic acid derivative salt, 0.075 eq). |

| 2. | The mixture is cooled to a controlled temperature (e.g., -5 °C). |

| 3. | An iron salt (e.g., Fe(acac)₃, 0.075 eq) is added to the reaction mixture. |

| 4. | Aqueous hydrogen peroxide (H₂O₂, 2.3 eq) is added slowly to the mixture while maintaining the low temperature. |

| 5. | The reaction is stirred at the same temperature until completion, as monitored by a suitable analytical technique (e.g., HPLC). |

| 6. | Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. |

| 7. | The organic layer is washed, dried, and concentrated under reduced pressure. |

| 8. | The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield this compound with high enantiomeric excess (ee). |

Data Presentation: Performance of Iron-Catalyzed Sulfoxidation

| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Rabeprazole Sulfide | Fe(acac)₃ / Chiral Schiff Base / Carboxylate Additive | High | High | [4] |

B. Titanium-Catalyzed Asymmetric Sulfoxidation

The Sharpless asymmetric epoxidation protocol, which utilizes a titanium-tartrate complex, has been adapted for the enantioselective oxidation of sulfides. While not as commonly reported for this compound as the iron-catalyzed method, it represents a valid and historically significant approach in asymmetric synthesis.

Causality of Experimental Choices:

-

Titanium Catalyst: Titanium(IV) isopropoxide is a readily available precursor that forms a chiral complex with tartrate esters.

-

Chiral Diethyl Tartrate (DET): The use of (+)- or (-)-DET directs the oxidation to a specific face of the sulfide, allowing for the selective synthesis of either the (R) or (S) enantiomer.

-

Oxidant: Cumene hydroperoxide or tert-butyl hydroperoxide are commonly employed as the stoichiometric oxidants in these reactions.

C. Vanadium-Catalyzed Asymmetric Sulfoxidation

Vanadium complexes with chiral Schiff base ligands have also been successfully employed for the asymmetric oxidation of sulfides to produce chiral sulfoxides.[5]

Causality of Experimental Choices:

-

Vanadium Catalyst: Vanadyl acetylacetonate (VO(acac)₂) is a common precursor for the in-situ generation of the active chiral catalyst.

-

Chiral Schiff Base Ligands: Similar to the iron and titanium systems, the chiral ligand is responsible for inducing enantioselectivity. The design of the ligand is critical for achieving high levels of stereocontrol.

-

Oxidant: Hydrogen peroxide is often used as the terminal oxidant in these systems.

II. Biocatalytic Asymmetric Sulfoxidation: The Green Chemistry Approach

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. The use of whole cells or isolated enzymes offers several advantages, including high enantioselectivity, mild reaction conditions (ambient temperature and pressure, neutral pH), and reduced environmental impact. For the synthesis of this compound, the focus is on monooxygenases that can perform selective sulfoxidation.

Whole-Cell Biotransformation

The use of whole microbial cells, such as genetically engineered Escherichia coli, expressing a suitable monooxygenase, is a particularly attractive approach. This strategy obviates the need for enzyme purification and allows for the in-situ regeneration of essential cofactors.

Causality of Experimental Choices:

-

Monooxygenase Selection: Enzymes such as cyclohexanone monooxygenase (CHMO) and phenylacetone monooxygenase (PAMO) are known to catalyze the asymmetric sulfoxidation of a variety of sulfides. Through protein engineering, the substrate scope and enantioselectivity of these enzymes can be tailored for specific substrates like rabeprazole sulfide.[6][7]

-

Whole-Cell System: Using a whole-cell system, typically E. coli, provides a cellular environment that contains all the necessary machinery for enzyme expression and cofactor (e.g., NADPH) regeneration. This simplifies the process and reduces costs associated with adding external cofactors.

-

Reaction Conditions: The biotransformation is typically carried out in an aqueous buffer at or near physiological pH and mild temperatures, which is environmentally friendly and reduces the risk of side reactions.

Experimental Protocol: Whole-Cell Biocatalytic Synthesis of (S)-Omeprazole (as a model for this compound)

The following is a generalized protocol based on the successful synthesis of the closely related (S)-Omeprazole (Esomeprazole).[6]

| Step | Procedure |

| 1. | A recombinant E. coli strain harboring a plasmid for the expression of an engineered monooxygenase is cultured in a suitable growth medium. |

| 2. | Protein expression is induced at an appropriate stage of cell growth. |

| 3. | The cells are harvested by centrifugation and resuspended in a reaction buffer. |

| 4. | Rabeprazole sulfide (the substrate) is added to the cell suspension. |

| 5. | The reaction mixture is incubated with shaking at a controlled temperature (e.g., 30-37 °C). |

| 6. | The progress of the reaction is monitored by HPLC analysis. |

| 7. | Upon completion, the cells are removed by centrifugation, and the supernatant containing the product is collected. |

| 8. | The this compound is extracted from the supernatant using an organic solvent. |

| 9. | The organic extract is dried and concentrated, and the product is purified if necessary. |

Data Presentation: Performance of Biocatalytic Sulfoxidation

| Substrate | Biocatalyst | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| Omeprazole Sulfide | Engineered CHMO in E. coli | High | >99 (S) | [6] |

III. Purification and Characterization of this compound

Regardless of the synthetic route employed, the final product must be purified and thoroughly characterized to ensure its identity, purity, and enantiomeric excess.

-

Purification: Common purification techniques include column chromatography on silica gel and recrystallization. The choice of solvent system for these methods is crucial for obtaining a highly pure product.[8]

-

Characterization: The structure of the synthesized this compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9][10]

-

Enantiomeric Excess Determination: The enantiomeric purity of the final product is a critical parameter and is typically determined by chiral High-Performance Liquid Chromatography (HPLC).[9] This involves using a chiral stationary phase that can differentiate between the (S) and (R) enantiomers, allowing for their separation and quantification.

Conclusion and Future Perspectives

The stereoselective synthesis of this compound is a well-established field with several robust and efficient methodologies. Metal-catalyzed asymmetric sulfoxidation, particularly with iron-based catalysts, offers a scalable and industrially viable route. Concurrently, biocatalytic approaches are gaining significant traction due to their environmental benefits and high enantioselectivity. The choice of a particular synthetic route will depend on various factors, including scalability, cost of reagents and catalysts, and the desired level of enantiopurity.

Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems. This includes the design of novel chiral ligands for metal-catalyzed reactions and the discovery and engineering of new enzymes with enhanced activity and stability for biocatalytic processes. The continuous evolution of these synthetic strategies will undoubtedly play a crucial role in the development of next-generation proton pump inhibitors with improved therapeutic profiles.

Visualizations

Figure 1: Overview of stereoselective synthesis routes for this compound.

Figure 2: Simplified catalytic cycle for iron-catalyzed asymmetric sulfoxidation.

Figure 3: General workflow for whole-cell biocatalytic synthesis of this compound.

References

-

Nishiguchi, S., Izumi, T., Kouno, T., Sukegawa, J., Ilies, L., & Nakamura, E. (2018). Synthesis of Esomeprazole and Related Proton Pump Inhibitors through Iron-Catalyzed Enantioselective Sulfoxidation. ACS Catalysis, 8(10), 9738–9743. [Link]

-

Figshare. (2018). Synthesis of Esomeprazole and Related Proton Pump Inhibitors through Iron-Catalyzed Enantioselective Sulfoxidation. [Link]

-

Tóth, G., et al. (2024). Enantioselective Binding of Proton Pump Inhibitors to Alpha1-Acid Glycoprotein and Human Serum Albumin—A Chromatographic, Spectroscopic, and In Silico Study. International Journal of Molecular Sciences. [Link]

-

Tóth, G., et al. (2025). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. MDPI. [Link]

-

Patil, N., et al. (2011). an efficient synthesis fo rabeprazole. ResearchGate. [Link]

-

Sreenivasa Rao, P., et al. (2010). Identification, isolation and characterization of new impurity in rabeprazole sodium. ResearchGate. [Link]

-

Sreenivasa Rao, P., et al. (2010). Identification, isolation and characterization of new impurity in rabeprazole sodium. PubMed. [Link]

-

Reddy, G. M., et al. (2025). Identification and characterization of potential impurities of rabeprazole sodium. ResearchGate. [Link]

-

de Gonzalo, G., et al. (2024). Sulfoxidation of prazole-family sulfides catalyzed by native biocatalysts. ResearchGate. [Link]

- Google Patents. (n.d.). Process for the preparation of enantiomerically enriched proton pump inhibitors.

- Google Patents. (n.d.).

-

Wei, S., et al. (2022). Engineering of a Baeyer–Villiger monooxygenase reveals key residues for the asymmetric oxidation of omeprazole sulfide. Chemical Communications. [Link]

-

Buchi Reddy, R., et al. (2012). Structural identification and characterization of potential impurities of rabeprazole sodium. Journal of Chemical and Pharmaceutical Research, 4(1), 130-139. [Link]

-

de Gonzalo, G., et al. (2024). Asymmetric Sulfoxidations Catalyzed by Bacterial Flavin-Containing Monooxygenases. National Institutes of Health. [Link]

-

Sasai, H., et al. (2021). Chemo- and enantioselective hetero- coupling of hydroxycarbazoles catalyzed by a chiral vanadium(v) complex. KAUST Repository. [Link]

-

ResearchGate. (n.d.). Asymmetric sulfoxidation reactions catalyzed by monooxygenases (A) and peroxyzymes (B). [Link]

-

Sasai, H., et al. (2021). Chemo- and enantioselective hetero-coupling of hydroxycarbazoles catalyzed by a chiral vanadium(v) complex. The Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). Schematic of the biocatalytic conversion of omeprazole sulfide to esomeprazole. [Link]

-

Zhang, L., et al. (2018). Stereoselective Pharmacokinetics of (R)-(+)- And (S)-(-)-rabeprazole in Human Using Chiral LC-MS/MS After Administration of Rabeprazole Sodium Enteric-Coated Tablet. PubMed. [Link]

-

Koneva, E. A., et al. (2008). Synthesis of Optically Active Omeprazole by Catalysis with Vanadyl Complexes with Chiral Schiff Bases. ResearchGate. [Link]

- Google Patents. (n.d.).

-

López-Vidal, M. G., et al. (2022). Enantioselective synthesis of chiral BCPs. National Institutes of Health. [Link]

-

Li, Q., et al. (2024). Improved quantitative determination of (R)- and this compound sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study. PubMed. [Link]

-

Milroy, L.-G., et al. (2018). A multi-gram-scale stereoselective synthesis of Z-endoxifen. ScienceDirect. [Link]

Sources

- 1. Stereoselective pharmacokinetics of (R)-(+)- and (S)-(-)-rabeprazole in human using chiral LC-MS/MS after administration of rabeprazole sodium enteric-coated tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantioselective Binding of Proton Pump Inhibitors to Alpha1-Acid Glycoprotein and Human Serum Albumin—A Chromatographic, Spectroscopic, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect [mdpi.com]

- 4. acs.figshare.com [acs.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. Engineering of a Baeyer–Villiger monooxygenase reveals key residues for the asymmetric oxidation of omeprazole sulfide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. WO2008155780A2 - Improved process for the preparation of pure rabeprazole - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Identification, isolation and characterization of new impurity in rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Chemical Labyrinth: A Technical Guide to the pH-Dependent Stability of (S)-Rabeprazole

For Immediate Release

[CITY, STATE] – As a cornerstone in the management of acid-related gastrointestinal disorders, the efficacy of the proton pump inhibitor (S)-Rabeprazole is intrinsically linked to its chemical stability. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the stability profile of this compound, with a particular focus on its divergent behavior in acidic versus alkaline conditions. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental chemical principles with pragmatic, field-proven experimental insights to offer a holistic understanding of this critical drug substance.

Executive Summary: The Dichotomy of this compound Stability

This compound, the levorotatory enantiomer of rabeprazole, operates as a prodrug, requiring activation in an acidic environment to inhibit the gastric H+/K+ ATPase.[1] However, this necessary activation pathway is also the very source of its profound instability. The molecule is exceptionally labile in acidic media, undergoing rapid degradation, while exhibiting markedly greater stability under alkaline conditions.[2][3][4][5] This pH-dependent stability is the single most critical factor governing its formulation, analytical method development, and ultimately, its therapeutic action. Understanding the kinetics and mechanisms of its degradation is paramount for ensuring drug product quality, safety, and efficacy.

The Chemical Underpinnings of pH-Dependent Degradation

The stability of this compound is dictated by its benzimidazole sulfoxide structure. This chemical architecture is inherently susceptible to acid-catalyzed intramolecular rearrangement and degradation.

Acid-Catalyzed Degradation: A Cascade of Instability

In an acidic milieu (pH < 5), this compound undergoes a proton-catalyzed transformation into its active form, a sulfenamide.[1][6] This conversion, essential for its pharmacological activity within the parietal cell canaliculi, renders the molecule highly unstable in bulk or in conventional formulations exposed to gastric acid.[7] The degradation cascade does not stop at the active sulfenamide; further reactions lead to a variety of degradation products, with the primary identified species being rabeprazole thioether.[6][8]

Forced degradation studies, a cornerstone of stability-indicating method development as per ICH guidelines, consistently demonstrate that this compound degrades significantly under acid hydrolysis.[8][9][10] This rapid degradation underscores the necessity for enteric-coated formulations that protect the active pharmaceutical ingredient (API) from the acidic environment of the stomach.[1][2][7]

Alkaline Fortitude: A Haven of Stability

In stark contrast to its behavior in acidic conditions, this compound demonstrates considerable stability in neutral to alkaline environments (pH > 7).[4][5][11] In this pH range, the molecule remains in its unprotonated, more stable form, minimizing the propensity for degradative rearrangements. This characteristic is leveraged in formulation strategies, where alkaline excipients or buffering agents are often incorporated into the core tablet to create a protective microenvironment for the drug.[1][2] However, it is crucial to note that even under alkaline conditions, the drug is not completely impervious to degradation, especially when subjected to other stressors like oxidation or high temperatures.[9]

Quantifying Instability: A Practical Guide to Forced Degradation Studies

To rigorously characterize the stability profile of this compound and its formulations, forced degradation studies are indispensable. These studies not only elucidate degradation pathways but are also fundamental to the development and validation of stability-indicating analytical methods, most commonly employing Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][12]

Experimental Protocol: Acid and Base Stress Testing

The following protocol outlines a systematic approach to evaluating the stability of this compound under acidic and alkaline stress, a process that must be self-validating by ensuring adequate separation of the parent drug from all potential degradation products.

Objective: To induce and chromatographically resolve degradation products of this compound under acidic and alkaline hydrolytic conditions.

Materials:

-

This compound Sodium API or drug product

-

Hydrochloric Acid (HCl), 0.1 M

-

Sodium Hydroxide (NaOH), 0.5 M and 0.1 M

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Phosphate buffer (e.g., 0.025 M KH2PO4), pH adjusted as required for the mobile phase[9]

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Calibrated pH meter

-

Water bath or incubator

-

Validated RP-HPLC system with a PDA or UV detector (detection at 280 nm is common)[9]

Step-by-Step Methodology:

Part A: Acid Degradation

-

Sample Preparation: Accurately weigh and transfer a quantity of this compound tablet powder or API equivalent to 25 mg into a 50 mL volumetric flask.

-

Initial Dissolution: Add approximately 10 mL of a suitable diluent (e.g., a mixture of mobile phase components) and sonicate briefly to aid dissolution.

-

Acid Stress: Add 3 mL of 0.1 M HCl to the flask. The choice of acid strength and exposure time is critical; the goal is to achieve partial, meaningful degradation (typically 5-20%), not complete obliteration of the parent peak.

-

Incubation: Place the flask in a water bath set at 60°C for a predetermined period (e.g., 45 minutes).[9] This time may need to be optimized based on preliminary experiments.

-

Neutralization: After incubation, immediately cool the flask to room temperature and neutralize the solution by adding 3 mL of 0.1 M NaOH. This step is crucial to halt the degradation process and prevent further degradation on the autosampler.

-

Final Dilution: Dilute the solution to the final volume with the diluent and mix thoroughly.

-

Analysis: Analyze the sample promptly using the validated stability-indicating HPLC method.

Part B: Alkaline Degradation

-

Sample Preparation: Prepare the sample as described in Part A, step 1.

-

Base Stress: Add 5 mL of 0.5 M NaOH to the flask. The higher molarity and volume compared to the acid stressor reflect the greater stability of the drug in alkaline conditions, thus requiring more stringent conditions to induce degradation.

-

Incubation: Place the flask in a 60°C water bath for a longer duration (e.g., 2 hours).[9]

-

Neutralization: After cooling, neutralize the solution with 5 mL of 0.5 M HCl.

-

Final Dilution and Analysis: Dilute to the final volume and analyze as described for the acid-stressed sample.

Data Interpretation and System Validation: The trustworthiness of this protocol hinges on the analytical method's ability to separate all degradation products from the parent this compound peak and from each other. A photodiode array (PDA) detector is invaluable for assessing peak purity. The mass balance, calculated as the sum of the assay of the parent drug and the area percentages of all impurities and degradants, should be close to 100% (typically within 97-103%), confirming that all significant degradation products have been detected.[9]

Visualizing the Workflow

The logical flow of a forced degradation study can be effectively visualized to ensure clarity and reproducibility.

Degradation Kinetics and Data Summary

The degradation of this compound, like many pharmaceutical compounds, often follows first-order kinetics, where the rate of degradation is proportional to the concentration of the drug.[13] Understanding the kinetics is crucial for predicting shelf-life and defining appropriate storage conditions.

The results from forced degradation studies can be summarized to provide a clear comparative overview of the drug's stability under different pH conditions.

| Stress Condition | Reagent | Temperature | Exposure Time | Approximate Degradation (%) | Major Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 45 min | Significant | Thioether, others[8][9] |

| Alkaline Hydrolysis | 0.5 M NaOH | 60°C | 2 hours | Significant | Various[9] |

| Oxidative | 1% H₂O₂ | Ambient | 30 min | Significant | N-oxide (Imp-4)[9] |

| Neutral Hydrolysis | Water | 60°C | 2 hours | Less than acid/base | - |

Note: The percentage of degradation is highly dependent on the exact experimental conditions and should be determined empirically. The data presented is illustrative based on published findings.[9]

Visualizing the Degradation Pathway in Acid

The acid-catalyzed degradation pathway involves a series of protonation and rearrangement steps, leading from the stable parent drug to various unstable intermediates and final degradation products.

Implications for Formulation and Drug Development

The pronounced pH-dependent stability of this compound is not merely an academic curiosity; it has profound and direct consequences for pharmaceutical development.

-

Enteric Coating is Mandatory: To ensure oral bioavailability, this compound formulations must incorporate an enteric coating.[2][5] This functional polymer layer is resistant to dissolution at the low pH of the stomach but dissolves readily in the more alkaline environment of the small intestine, releasing the drug at its site of absorption.

-

Core Formulation Considerations: The acidic nature of many enteric polymers themselves can pose a stability risk.[1] Therefore, a separating sub-coat is often applied between the drug-containing core and the enteric coat to prevent direct contact and potential degradation during storage.[7] Furthermore, incorporating alkaline excipients like magnesium oxide into the core can create a stabilizing micro-pH.[1][4]

-

Analytical Method Rigor: All analytical methods for quantifying this compound in stability studies must be rigorously validated to be "stability-indicating." This means the method must be proven to accurately measure the concentration of the active drug in the presence of its impurities, excipients, and all potential degradation products.[9][12]

Conclusion

The stability profile of this compound is a classic case study in the challenges and opportunities presented by pH-labile drugs. Its rapid degradation in acidic media necessitates a deep understanding of its chemical behavior and the implementation of sophisticated formulation strategies, such as enteric coating, to ensure therapeutic efficacy. Conversely, its relative stability in alkaline conditions provides a pathway for creating a stable and effective drug product. For the drug development professional, a thorough characterization of this acidic versus alkaline stability dichotomy through robust forced degradation studies and validated stability-indicating methods is not just a regulatory requirement but a fundamental pillar of ensuring product quality and patient safety.

References

-

Reddy, G. S., et al. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Journal of Chromatographic Science, 51(9), 895-903. [Link]

-

Jain, A., et al. (2015). Design, Development, Evaluation and Optimization of Antiulcer Delayed Release Tablets. Research Journal of Pharmacy and Technology, 8(7), 849-856. [Link]

-

Kumar, A., et al. (2014). Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products. RSC Advances, 4(92), 50573-50584. [Link]

-

Bagade, S., & Shah, S. (2014). METHOD DEVELOPMENT AND VALIDATION AND FORCED DEGRADATION STUDY ON RABEPRAZOLE SODIUM USING RP- HPLC. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 456-462. [Link]

-

Beg, S., et al. (2012). Forced Degradation of Rabeprazole Sodium. ResearchGate. [Link]

-

Reddy, G. S., et al. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Molecules, 18(10), 12846-12861. [Link]

-

Ren, S., et al. (2010). Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients. Journal of the Korean Pharmaceutical Sciences, 40(6), 377-382. [Link]

-

Lee, B.-J., et al. (2010). Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients. ResearchGate. [Link]

-

Harikumar, S. L., et al. (2010). Stability-Indicating LC Method for Simultaneous Estimation of Rabeprazole Sodium Hydrochloride and Itopride Hydrochloride in Com. Global Science Books. [Link]

-

Shirkhedkar, A. A., & Surana, S. J. (2009). Degradation products (DP) of rabeprazole sodium from acid, base,... ResearchGate. [Link]

-

Wang, Y., et al. (2016). Development and validation of dissolution testings in acidic media for rabeprazole sodium delayed-release capsules. Drug Design, Development and Therapy, 10, 1427–1435. [Link]

-

Kim, D. W., et al. (2021). Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet. Pharmaceutics, 13(10), 1599. [Link]

-

Scribd. (n.d.). Rabeprazole Sodium Is Highly Sensitive To Acidic Environments and Moisture. Scribd. [Link]

-

Patel, M., et al. (2011). Stable and Bioequivalent Formulation Development of Highly Acid Labile Proton Pump Inhibitor: Rabeprazole. International Journal of Pharmaceutical Research and Innovation, 2, 1-8. [Link]

-

Popielarz-Brzezińska, M. (2011). Kinetics of omeprazole degradation in solid state. Acta Poloniae Pharmaceutica, 68(5), 753-757. [Link]

-

Bhangare, P. P., et al. (2021). Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices. Future Journal of Pharmaceutical Sciences, 7(1), 1-13. [Link]

-

Chan, F. K., & Leung, W. K. (2002). Kinetics of decomposition of rabeprazole sodium in aqueous solutions determined by high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 28(2), 291-297. [Link]

Sources

- 1. whitesscience.com [whitesscience.com]

- 2. rjptonline.org [rjptonline.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of dissolution testings in acidic media for rabeprazole sodium delayed-release capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scribd.com [scribd.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. METHOD DEVELOPMENT AND VALIDATION AND FORCED DEGRADATION STUDY ON RABEPRAZOLE SODIUM USING RP- HPLC | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Non-Enzymatic Metabolic Pathway of (S)-Rabeprazole

Abstract

(S)-Rabeprazole, a proton pump inhibitor (PPI), is distinguished from its counterparts by a predominant non-enzymatic metabolic pathway. This characteristic significantly influences its pharmacokinetic profile, reducing the impact of genetic polymorphisms in cytochrome P450 enzymes and minimizing drug-drug interactions. This technical guide provides a comprehensive exploration of the non-enzymatic transformation of this compound. We will delve into the acid-catalyzed conversion to its active sulfenamide form, a critical step for its therapeutic action, and the formation of its major non-enzymatic metabolite, rabeprazole-thioether. Furthermore, this guide will detail the chemical degradation of this compound under various stress conditions, providing insights into its stability. Methodologies for studying these pathways, including experimental protocols and data analysis, are presented for researchers, scientists, and drug development professionals.

Introduction: The Unique Metabolic Profile of this compound

Proton pump inhibitors (PPIs) are a class of drugs that effectively suppress gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1][2] While most PPIs, such as omeprazole and lansoprazole, are primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, particularly CYP2C19 and CYP3A4, this compound follows a distinct metabolic route.[1][3] Its metabolism is dominated by a non-enzymatic pathway, which involves the reduction to rabeprazole-thioether.[1][4] This unique characteristic makes rabeprazole less susceptible to the genetic polymorphisms of CYP2C19, leading to more predictable pharmacokinetics and a lower potential for drug-drug interactions.[1][5]

The stability of this compound is highly dependent on pH. It undergoes rapid degradation in acidic environments, a property that is fundamental to its mechanism of action but also presents challenges for pharmaceutical formulation.[6][7] Understanding the non-enzymatic pathways is therefore crucial for the development of stable dosage forms and for predicting the drug's behavior in vivo.

The Pivotal Role of Acid Catalysis: Conversion to the Active Sulfenamide

The therapeutic efficacy of all PPIs, including this compound, relies on their conversion to a reactive tetracyclic sulfenamide in the acidic environment of the parietal cell secretory canaliculus.[1][2] This conversion is a non-enzymatic, acid-catalyzed process.

This compound possesses the highest pKa among the available PPIs (approximately 5.0), which means it can be activated at higher pH levels and more rapidly than other PPIs.[1] At a pH of 1.2, the half-activation time for rabeprazole is about 1.3 minutes.[1]

The mechanism involves two key protonation steps:

-

Protonation of the Pyridine Ring: The pyridine nitrogen is the first to be protonated. This traps the drug in the acidic compartment of the parietal cell.

-

Protonation of the Benzimidazole Ring: Subsequent protonation of the benzimidazole nitrogen initiates a molecular rearrangement, leading to the formation of the active sulfenamide.[8]

This active form then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inhibition.[1][2]

Caption: Acid-catalyzed activation of this compound.

Major Non-Enzymatic Pathway: Formation of Rabeprazole-Thioether

The primary non-enzymatic metabolic pathway for rabeprazole involves the reduction of its sulfoxide group to form rabeprazole-thioether.[1][4][9] This conversion is a significant route of elimination for the drug.[1] While this is a non-enzymatic reduction, the thioether can be subsequently metabolized by CYP2C19 to desmethyl rabeprazole thioether.[4]

This non-enzymatic reduction contributes to the lower dependence of rabeprazole on the CYP2C19 pathway for its overall clearance compared to other PPIs.[4][5]

Caption: Formation of Rabeprazole-Thioether.

Chemical Degradation Under Stress Conditions

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating power of analytical methods.[10][11] this compound sodium has been shown to degrade significantly under various stress conditions.[10][12]

| Stress Condition | Observation | Major Degradation Products |

| Acid Hydrolysis | Significant degradation.[10][12] | Rabeprazole thioether and other impurities.[7][9] |

| Base Hydrolysis | Significant degradation.[10] | Impurity-5 (1.23%) and other unknown degradants.[12] |

| Oxidative | Significant degradation.[10][12] | Impurity-4 (3.27%) and other unknown degradants.[10] |

| Thermal | Significant degradation.[10][12] | Impurity-7 (0.52%) and other unknown degradants.[10] |

| Hydrolytic | Significant degradation. | Impurity-6 (2.01%) and other unknown degradants.[10] |

| Photolytic | Relatively stable. | Minor degradation observed. |

Note: Impurity designations are as reported in the cited literature and may vary.

Experimental Protocols for Studying Non-Enzymatic Pathways

Protocol for Forced Degradation Studies

This protocol outlines a general procedure for subjecting this compound to various stress conditions to induce non-enzymatic degradation.

Materials:

-

This compound sodium standard

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.5 M)

-

Hydrogen peroxide (3%)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

HPLC system with UV detector

-

pH meter

-

Water bath or oven

Procedure:

-

Acid Degradation:

-

Dissolve a known amount of this compound sodium in a diluent.

-

Add 0.1 M HCl and mix.

-

Keep the solution at room temperature for a specified period (e.g., 30 minutes).[10]

-

Neutralize the solution with an equivalent amount of 0.1 M NaOH.

-

Dilute to the final volume with the diluent.

-

-

Base Degradation:

-

Dissolve this compound sodium in a diluent.

-

Add 0.5 M NaOH and mix.

-

Heat the solution in a water bath at 60°C for a specified time (e.g., 2 hours).[10]

-

Cool to room temperature and neutralize with 0.5 M HCl.

-

Dilute to the final volume.

-

-

Oxidative Degradation:

-

Dissolve this compound sodium in a diluent.

-

Add 3% hydrogen peroxide.

-

Keep at room temperature for a specified time (e.g., 30 minutes).[10]

-

Dilute to the final volume.

-

-

Thermal Degradation:

-

Place a known amount of solid this compound sodium in a hot air oven at 105°C for a specified duration (e.g., 18 hours).[10]

-

Cool to room temperature, dissolve in the diluent, and dilute to the final volume.

-

-

Hydrolytic Degradation:

-

Dissolve this compound sodium in water.

-

Heat in a water bath at 60°C for a specified time (e.g., 3 hours).[10]

-

Cool and dilute to the final volume.

-

-

Analysis:

Workflow for Degradation Product Identification

Caption: Workflow for identifying degradation products.

Conclusion

The non-enzymatic metabolic pathway of this compound is a defining feature that sets it apart from other proton pump inhibitors. Its rapid, acid-catalyzed conversion to the active sulfenamide form ensures a swift onset of action, while its primary non-enzymatic reduction to rabeprazole-thioether contributes to a more consistent pharmacokinetic profile and a reduced risk of drug interactions. A thorough understanding of these pathways, along with its degradation profile under various stress conditions, is paramount for the successful development, formulation, and clinical application of this important therapeutic agent. The methodologies and insights provided in this guide serve as a valuable resource for professionals in the pharmaceutical sciences.

References

-

Kumar, N., & Sangeetha, D. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Scientia Pharmaceutica, 81(3), 697–711. [Link]

-

Scarpignato, C., & Pelosini, I. (2006). A review of rabeprazole in the treatment of acid-related diseases. Expert Opinion on Pharmacotherapy, 7(12), 1667–1691. [Link]

-

Thorn, C. F., et al. (2021). Rabeprazole Pathway, Pharmacokinetics. PharmGKB. [Link]

-

Reddy, G. M., et al. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Molecules, 18(1), 1045-1058. [Link]

-

Kumar, N., & Sangeetha, D. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. ResearchGate. [Link]

-

Xie, L., et al. (2023). Combined contributions of cytochrome P450s (CYPs) and non-enzymatic metabolism in the in vitro biotransformation of anaprazole, a novel proton pump inhibitor. Xenobiotica, 53(2), 131-142. [Link]

-

Lee, S. H., et al. (2008). Effect of pharmaceutical excipients on aqueous stability of rabeprazole sodium. Journal of Pharmacy and Pharmacology, 60(3), 305–310. [Link]

-

Patsnap. (2024). What is the mechanism of Rabeprazole Sodium? Patsnap Synapse. [Link]

-

Patel, H., et al. (2018). Design, Development, Evaluation and Optimization of Antiulcer Delayed Release Tablets. Research Journal of Pharmacy and Technology, 11(1), 22-29. [Link]

-

Wikipedia. (n.d.). Rabeprazole. Wikipedia. [Link]

-

ResearchGate. (n.d.). Degradation products (DP) of rabeprazole sodium from acid, base,... ResearchGate. [Link]

-

Vasu Dev, R., et al. (2009). Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques. Magnetic Resonance in Chemistry, 47(5), 443–448. [Link]

-

Gupta, H. P., et al. (2008). Study of Acid Catalyzed Reactions of Proton Pump Inhibitors at D.M.E. Portugaliae Electrochimica Acta, 26(5), 433-448. [Link]

-

Lima, J. J. (2018). A fresh look at proton pump inhibitor (PPI)-associated adverse events through a CYP2C19 pharmacogenetic lens. Expert Opinion on Drug Metabolism & Toxicology, 14(11), 1123–1125. [Link]

-

Hiasa, T., et al. (2021). Site-specific activation of the proton pump inhibitor rabeprazole by tetrathiolate zinc centres. Nature Chemistry, 13(10), 987–995. [Link]

Sources

- 1. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Rabeprazole Sodium? [synapse.patsnap.com]

- 3. Proton pump inhibitors--differences emerge in hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. tandfonline.com [tandfonline.com]

- 6. rjptonline.org [rjptonline.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Site-specific activation of the proton pump inhibitor rabeprazole by tetrathiolate zinc centres - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Chiral Switch: A Paradigm Shift in Acid Suppression: The Discovery and Development of Single-Enantiomer Proton Pump Inhibitors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The management of acid-related gastrointestinal disorders was revolutionized by the advent of proton pump inhibitors (PPIs).[1][2][3] These drugs profoundly suppress gastric acid secretion by targeting the final step in the acid production pathway—the H+/K+-ATPase, or proton pump, located in the parietal cells of the stomach lining.[1][4][5] This guide provides a comprehensive technical overview of the evolution of PPIs, focusing on the critical transition from racemic mixtures to single-enantiomer drugs, a pivotal development that enhanced therapeutic efficacy and patient outcomes.

From Racemic Mixtures to Single Enantiomers: The Significance of Chirality

Many organic molecules, including a vast number of pharmaceuticals, exist as stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms. A specific type of stereoisomerism is enantiomerism, where two isomers are non-superimposable mirror images of each other, much like a pair of hands.[6][7] Such molecules are termed "chiral."[6][7]

While enantiomers exhibit identical physical and chemical properties in an achiral environment, they can interact differently with chiral biological systems, such as enzymes and receptors.[6][7][8] This can lead to significant differences in their pharmacodynamic and pharmacokinetic profiles.[6][7] In drug development, one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to adverse effects.[8] Recognizing this, regulatory agencies, such as the U.S. Food and Drug Administration (FDA), issued guidelines in the early 1990s emphasizing the need to characterize the activity of individual enantiomers in chiral drugs.[8][9]

The initial generation of proton pump inhibitors, including the groundbreaking drug omeprazole, were developed and marketed as racemic mixtures, containing a 50:50 ratio of their two enantiomers.[10][11] However, as our understanding of stereochemistry in drug action grew, the focus shifted towards developing single-enantiomer versions of these drugs in a process known as a "chiral switch."[7]

The Dawn of a New Era: The First Proton Pump Inhibitors

The journey to control gastric acid secretion began with the discovery of the H+/K+-ATPase in the 1970s.[10] This enzyme, the proton pump, was identified as the final common pathway for acid secretion, making it an ideal therapeutic target.[10][12] Researchers at Astra Hässle in Sweden embarked on a mission to develop an effective inhibitor.[1] Their work on substituted benzimidazoles led to the synthesis of timoprazole and subsequently, in 1979, to the creation of omeprazole.[1][10][13]

Omeprazole, the first PPI to be marketed, was launched in Europe in 1988 and the United States in 1989, revolutionizing the treatment of conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.[1] Following omeprazole's success, other racemic PPIs were developed, including lansoprazole (1991 in Europe, 1995 in the US) and pantoprazole (1994 in Germany, 2000 in the US).[1][10][14][15]

The Case for a Single Enantiomer: The Development of Esomeprazole

While racemic omeprazole was highly effective, its metabolism exhibited significant inter-individual variability. This was primarily due to the stereoselective metabolism of its two enantiomers, (S)-omeprazole and (R)-omeprazole, by the cytochrome P450 enzyme system in the liver, particularly the polymorphic CYP2C19 enzyme.[16][17][18][19][20]

Individuals can be classified as extensive metabolizers (EMs), intermediate metabolizers (IMs), or poor metabolizers (PMs) of CYP2C19 substrates based on their genetic makeup.[16][19] The (R)-enantiomer of omeprazole is more rapidly metabolized by CYP2C19 than the (S)-enantiomer.[21] This leads to lower plasma concentrations and a less pronounced acid-suppressing effect in individuals with higher CYP2C19 activity (EMs).[16][22]

This understanding of stereoselective metabolism provided the scientific rationale for developing the single (S)-enantiomer of omeprazole, which was named esomeprazole.[11][13] The hypothesis was that by using only the more slowly metabolized enantiomer, a higher and more consistent plasma concentration could be achieved across different patient populations, leading to improved and more predictable acid control.[11][23][24]

Pharmacokinetic and Pharmacodynamic Advantages of Esomeprazole

Clinical studies confirmed the pharmacokinetic advantages of esomeprazole over racemic omeprazole. At equivalent doses, esomeprazole results in a significantly higher area under the plasma concentration-time curve (AUC), indicating greater drug exposure.[11][25] This is a direct consequence of its reduced clearance compared to the R-enantiomer.[21]

Table 1: Comparative Pharmacokinetics of Omeprazole and Esomeprazole

| Parameter | Racemic Omeprazole (20 mg) | Esomeprazole (20 mg) |

| Mean Peak Plasma Concentration (Cmax) | Lower | Higher |

| Mean Area Under Curve (AUC) | Lower | 70-90% Higher at steady-state[25] |

| Bioavailability | 35%-65%[23] | 81%-98%[23] |

| Elimination Half-life (t1/2) | Shorter | Longer |

| Inter-individual Variability | Higher | Lower[11][23] |

This enhanced pharmacokinetic profile of esomeprazole translates into a more potent and sustained inhibition of gastric acid secretion. The higher plasma levels of the active drug lead to a greater degree of proton pump inhibition and a longer duration of action.[25]

Mechanism of Action

Esomeprazole, like all PPIs, is a prodrug that requires activation in an acidic environment.[20][26] After absorption, it is delivered to the acidic secretory canaliculi of the gastric parietal cells. Here, it undergoes a proton-catalyzed conversion to its active form, a reactive thiophilic sulfonamide.[27] This active metabolite then forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H+/K+-ATPase, irreversibly inactivating the enzyme.[14][28] The inhibition of both basal and stimulated acid secretion is the result.[28]

Figure 1: Mechanism of action of esomeprazole.

Chemical Synthesis and Manufacturing

The production of single-enantiomer drugs like esomeprazole requires advanced synthetic chemistry techniques to ensure high enantiomeric purity. The key challenge lies in the stereoselective creation of the chiral sulfoxide center.[29] Two primary approaches are employed:

-

Chiral Resolution: This method involves the separation of the enantiomers from the racemic mixture. While effective, it can be less efficient as it discards half of the material.

-

Asymmetric Synthesis: This is the preferred industrial method, where the desired enantiomer is synthesized directly using a chiral catalyst or auxiliary.[9]

A common method for the asymmetric synthesis of esomeprazole is the catalytic oxidation of the prochiral sulfide precursor.[29][30] This reaction is typically carried out using a metal catalyst, such as titanium or iron, complexed with a chiral ligand.[29][30][31] The chiral ligand creates a stereochemically defined environment around the metal center, which directs the oxidant to attack one face of the sulfide preferentially, leading to the formation of the desired (S)-enantiomer in high enantiomeric excess.[29][30][31]

Figure 2: Asymmetric synthesis of esomeprazole.

More recently, enzymatic approaches using engineered Baeyer-Villiger monooxygenases have been developed as a greener and more efficient alternative for the asymmetric sulfoxidation to produce esomeprazole.[32]

Clinical Development and Regulatory Approval

Esomeprazole underwent extensive clinical trials to evaluate its efficacy and safety compared to racemic omeprazole and other PPIs. These trials demonstrated the superior acid control and, in some studies, improved healing rates for erosive esophagitis with esomeprazole.[11] Esomeprazole was first approved for medical use in 2000 and received FDA approval in the United States in February 2001 under the brand name Nexium.[14][33] The first generic versions of esomeprazole were approved by the FDA in 2015.[34]

Experimental Protocols

In Vitro Proton Pump Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of a test compound on the H+/K+-ATPase enzyme.

Materials:

-

H+/K+-ATPase-rich microsomes from hog gastric mucosa

-

ATP (adenosine triphosphate)

-

KCl (potassium chloride)

-

Buffer solution (e.g., Tris-HCl)

-

Test compound (e.g., esomeprazole)

-

Malachite green reagent for phosphate detection

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound.

-

Pre-incubate the H+/K+-ATPase-rich microsomes with the different concentrations of the test compound in the buffer at 37°C.

-

Initiate the enzymatic reaction by adding ATP and KCl.

-

Allow the reaction to proceed for a defined period (e.g., 10-20 minutes) at 37°C.

-

Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

-

Measure the amount of inorganic phosphate released from ATP hydrolysis using the malachite green assay. The absorbance is read using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).

In Vivo Pharmacokinetic Study in a Preclinical Model (e.g., Rat)

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, t1/2) of a test compound after oral administration.

Materials:

-

Test compound (e.g., esomeprazole) formulated for oral gavage

-

Male Sprague-Dawley rats

-

Oral gavage needles

-

Blood collection supplies (e.g., heparinized capillary tubes)

-

Centrifuge

-

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) system for bioanalysis

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer a single oral dose of the test compound via gavage.

-

Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Prepare plasma samples for analysis by protein precipitation or liquid-liquid extraction.

-

Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

-

Plot the plasma concentration versus time data for each animal.

-

Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.

The Broader Impact and Future Directions

The successful development of esomeprazole validated the "chiral switch" strategy and paved the way for the development of other single-enantiomer PPIs, such as dexlansoprazole (the R-enantiomer of lansoprazole).[2][13][35] These second-generation PPIs offer therapeutic advantages, including more predictable clinical outcomes and simplified pharmacokinetics.[23][24]

The evolution of PPIs continues with the development of potassium-competitive acid blockers (P-CABs), which offer a different mechanism of action and a more rapid onset of acid suppression.[3][10] However, the story of single-enantiomer PPIs remains a landmark example of how a deep understanding of pharmacology, stereochemistry, and drug metabolism can lead to significant improvements in established drug classes.

Figure 3: Timeline of key milestones in PPI development.

Conclusion

The transition from racemic proton pump inhibitors to their single-enantiomer counterparts represents a significant advancement in the treatment of acid-related disorders. This evolution was driven by a sophisticated understanding of stereoselective drug metabolism and a commitment to optimizing therapeutic outcomes. The story of esomeprazole, in particular, serves as a powerful case study in the application of fundamental pharmacological principles to rational drug design and development, ultimately providing clinicians and patients with more effective and reliable treatment options.

References

- The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (URL: )

-

Discovery and development of proton pump inhibitors - Wikipedia. (URL: [Link])

-

Esomeprazole (Nexium™): A New Proton Pump Inhibitor. (URL: [Link])

-

Stereoselective disposition of proton pump inhibitors - PubMed. (URL: [Link])

-